5-tert-Butyl-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydroxylamine with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated isoxazole derivatives.
Scientific Research Applications
5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The isoxazole ring can participate in hydrogen bonding and other interactions with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound without the tert-butyl group.
4,5-Dihydroisoxazole: A similar compound lacking the tert-butyl group.
tert-Butyl isoxazole: An isoxazole derivative with the tert-butyl group at a different position.
Uniqueness
5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the tert-butyl group and the dihydroisoxazole ring. This combination provides distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
61184-59-6 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-tert-butyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C7H13NO2/c1-6(2,3)7(9)4-5-8-10-7/h5,9H,4H2,1-3H3 |
InChI Key |
AIVNLFDPIIICIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC=NO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.